Citronellyl ethyl oxalate
Overview
Description
Citronellyl ethyl oxalate is an organic compound with the molecular formula C14H24O4. It is an ester derived from citronellol and oxalic acid. This compound is known for its distinctive musk-like odor with partially fresh and sweet rose-like notes . It is used primarily in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citronellyl ethyl oxalate can be synthesized through the esterification of citronellol with oxalic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Citronellyl ethyl oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalates and other oxidation products.
Reduction: Reduction reactions can convert this compound back to citronellol and oxalic acid.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxalic acid derivatives and other oxidized products.
Reduction: Citronellol and oxalic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Citronellyl ethyl oxalate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Studies on its potential therapeutic effects and safety profile are ongoing.
Mechanism of Action
The mechanism by which citronellyl ethyl oxalate exerts its effects, particularly its scent, involves its interaction with olfactory receptors. The compound fits into specific binding sites on these receptors, triggering a signal transduction pathway that leads to the perception of its musk-like odor . The molecular targets include G-protein coupled receptors in the olfactory system, which are responsible for detecting and transmitting scent signals to the brain .
Comparison with Similar Compounds
Similar Compounds
Citronellol: A precursor to citronellyl ethyl oxalate, known for its rose-like scent.
Citronellal: Another related compound with a lemon-like odor.
Citronellyl acetate: An ester with a similar structure but different olfactory properties.
Ethyl citronellyl oxalate: A closely related ester with slight variations in scent characteristics.
Uniqueness
This compound is unique due to its combination of musk-like and sweet rose-like odor, which is not commonly found in other similar compounds. Its stability and performance in fragrance formulations also make it a preferred choice in the industry .
Properties
IUPAC Name |
2-O-(3,7-dimethyloct-6-enyl) 1-O-ethyl oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-5-17-13(15)14(16)18-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHQSPDXMJAXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052275 | |
Record name | 3,7-Dimethyloct-6-en-1-yl ethyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60788-25-2 | |
Record name | 1-(3,7-Dimethyl-6-octen-1-yl) 2-ethyl ethanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60788-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, 1-(3,7-dimethyl-6-octen-1-yl) 2-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060788252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedioic acid, 1-(3,7-dimethyl-6-octen-1-yl) 2-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethyloct-6-en-1-yl ethyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citronellyl ethyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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